3-Amino-4-((1-cyclopropylpiperidin-4-YL)oxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-((1-cyclopropylpiperidin-4-YL)oxy)benzonitrile: is a chemical compound with the molecular formula C15H19N3O and a molecular weight of 257.33 g/mol . This compound is characterized by the presence of an amino group, a benzonitrile moiety, and a cyclopropylpiperidine group connected through an ether linkage. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-((1-cyclopropylpiperidin-4-YL)oxy)benzonitrile typically involves the following steps:
Formation of the Piperidine Derivative: The cyclopropylpiperidine derivative is synthesized through a series of reactions starting from cyclopropylamine and piperidine.
Ether Formation: The piperidine derivative is then reacted with 4-hydroxybenzonitrile under basic conditions to form the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino and ether linkages.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the development of biochemical assays.
Medicine:
- Explored for its potential therapeutic properties, including as a precursor for drug development.
- Studied for its interactions with biological targets such as enzymes and receptors.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of 3-Amino-4-((1-cyclopropylpiperidin-4-YL)oxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-((1-Methylpiperidin-4-yl)oxy)aniline: Similar structure but with a methyl group instead of a cyclopropyl group.
4-((1-Cyclopropylpiperidin-4-yl)oxy)aniline: Similar structure but without the amino group at the 3-position.
3-Amino-4-((1-methylpiperidin-4-yl)oxy)benzonitrile: Similar structure but with a methyl group instead of a cyclopropyl group.
Uniqueness:
- The presence of the cyclopropyl group in 3-Amino-4-((1-cyclopropylpiperidin-4-YL)oxy)benzonitrile imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets.
- The combination of the amino group and the ether linkage provides versatility in chemical modifications and potential applications in various fields .
Properties
Molecular Formula |
C15H19N3O |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
3-amino-4-(1-cyclopropylpiperidin-4-yl)oxybenzonitrile |
InChI |
InChI=1S/C15H19N3O/c16-10-11-1-4-15(14(17)9-11)19-13-5-7-18(8-6-13)12-2-3-12/h1,4,9,12-13H,2-3,5-8,17H2 |
InChI Key |
RNLFQLJUGPURAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC(CC2)OC3=C(C=C(C=C3)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.